![molecular formula C9H7ClO B14350629 Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride CAS No. 99718-03-3](/img/structure/B14350629.png)
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is a chemical compound with a unique bicyclic structure. It is known for its reactivity and potential applications in various fields of scientific research. The compound’s structure consists of a bicyclo[4.2.0]octa-1,3,5-triene core with a carbonyl chloride functional group attached at the third position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride typically involves the reaction of Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid+SOCl2→Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or recrystallization may be employed.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cycloaddition: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated HCl.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Larger Ring Systems: Formed through cycloaddition reactions.
科学研究应用
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbonyl chloride group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, which can then participate in further chemical reactions. The bicyclic structure also allows for unique interactions and reactivity patterns, contributing to its versatility in chemical synthesis.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid: The precursor to the carbonyl chloride derivative, with a carboxylic acid functional group instead of a carbonyl chloride.
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane: A related compound with a silicon-containing functional group, used in different applications.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its bicyclic structure also imparts distinct reactivity and stability characteristics, making it a valuable compound in various fields of research.
属性
CAS 编号 |
99718-03-3 |
|---|---|
分子式 |
C9H7ClO |
分子量 |
166.60 g/mol |
IUPAC 名称 |
bicyclo[4.2.0]octa-1(6),2,4-triene-3-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-4-2-6-1-3-7(6)5-8/h2,4-5H,1,3H2 |
InChI 键 |
ZOMVOFOQIGOCJP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C1C=CC(=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
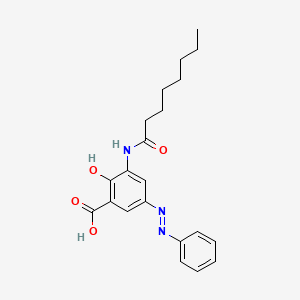
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
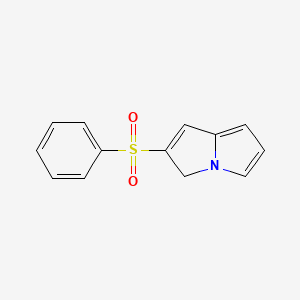





![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
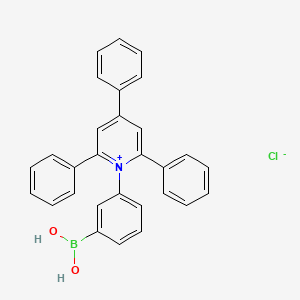
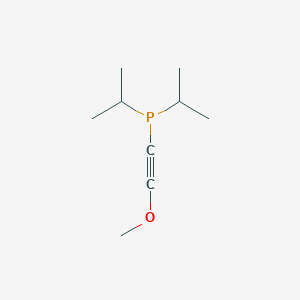
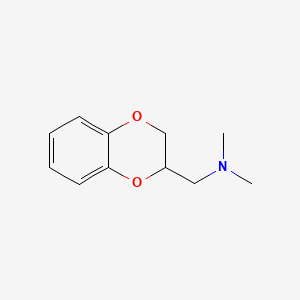
![4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14350627.png)
